3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid (CAS 1000932-52-4) is a highly specialized, bifunctional pharmaceutical building block characterized by a rigid alpha,beta-unsaturated carboxylic acid (cinnamic acid core) and a para-substituted cyclopropylamide moiety. In medicinal chemistry and pharmaceutical procurement, this compound is primarily sourced as a pre-functionalized intermediate for synthesizing extended-linker pharmacophores, such as those required in histone deacetylase (HDAC) inhibitors, kinase inhibitors, and targeted protein degraders (PROTACs). The pre-installed cyclopropyl group offers enhanced metabolic stability over flexible alkyl chains, while the acrylic acid tail serves as a versatile, geometrically rigid handle for subsequent amide couplings, Michael additions, or esterifications. Procuring this specific intermediate allows manufacturers to bypass complex multi-step syntheses that often suffer from competitive side reactions, streamlining the scale-up of advanced therapeutics [1].
Substituting this compound with simpler generic analogs, such as 4-carboxy-cinnamic acid or isopropyl-substituted variants, introduces significant synthetic and pharmacokinetic liabilities. Attempting to install a cyclopropylamine onto a generic 4-carboxy-cinnamic acid core typically requires stringent protection of the alpha,beta-unsaturated double bond to prevent competitive aza-Michael addition, which lowers overall yield and increases process mass intensity (PMI). Furthermore, substituting the cyclopropyl ring with an isopropyl or linear alkyl group alters the compound's metabolic profile; cyclopropyl rings are highly resistant to CYP450-mediated aliphatic oxidation, whereas isopropyl groups are common metabolic soft spots. Finally, replacing the prop-2-enoic acid tail with a simple benzoic acid truncates the linker by two carbons and removes the rigid alkene geometry, which is often critical for optimal target engagement in deep binding pockets [1].
Procuring the pre-functionalized cyclopropylamide avoids the problematic late-stage amidation of 4-carboxy-cinnamic acid. When primary amines are reacted with unprotected cinnamic acids under standard coupling conditions (e.g., HATU/DIPEA), competitive aza-Michael addition to the alpha,beta-unsaturated double bond can consume up to 30% of the starting material. By utilizing 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid, chemists achieve direct access to the desired functionalized linker, improving downstream coupling yields to >85% without the need for transient double-bond protection strategies [1].
| Evidence Dimension | Downstream amide coupling yield |
| Target Compound Data | >85% yield (direct use of pre-functionalized intermediate) |
| Comparator Or Baseline | 4-Carboxy-cinnamic acid + cyclopropylamine (two-step synthesis) |
| Quantified Difference | ~30% yield loss due to aza-Michael side products in the baseline |
| Conditions | Standard peptide coupling conditions (HATU/DIPEA, DMF, 25 °C) |
Bypassing the amidation step on an unprotected acrylic acid significantly improves overall process yield and eliminates the need for complex chromatographic separation of side products.
The selection of the cyclopropylcarbamoyl moiety over an isopropylcarbamoyl analog provides a well-documented advantage in metabolic stability. In standard human liver microsome (HLM) assays for structurally related amides, the rigid cyclopropyl ring resists CYP3A4-mediated aliphatic hydroxylation, a common degradation pathway for branched alkanes. Comparative class data indicates that cyclopropyl amides typically exhibit intrinsic clearance rates (CL_int) 40-50% lower than their isopropyl counterparts [1].
| Evidence Dimension | Intrinsic clearance (CL_int) in human liver microsomes |
| Target Compound Data | High metabolic stability (cyclopropyl pharmacophore) |
| Comparator Or Baseline | 3-[4-(Isopropylcarbamoyl)phenyl]prop-2-enoic acid |
| Quantified Difference | 40-50% reduction in CL_int for the cyclopropyl variant |
| Conditions | HLM incubation, 37 °C, NADPH regenerating system |
Procuring the cyclopropyl variant directly embeds a metabolically robust motif into the drug candidate, reducing the risk of late-stage pharmacokinetic failure.
The prop-2-enoic acid (acrylic) tail provides a rigid, extended vector that is critical for reaching deep active sites, such as the zinc-binding domain in HDACs. Compared to 4-(cyclopropylcarbamoyl)benzoic acid, which lacks the two-carbon alkene spacer, this compound extends the functionalizable carboxylic acid by approximately 2.5 Å. This rigid extension prevents the entropic penalty associated with flexible alkyl linkers (e.g., propanoic acid derivatives) while ensuring the terminal functional group is optimally positioned for target engagement [1].
| Evidence Dimension | Linker extension and conformational rigidity |
| Target Compound Data | ~2.5 Å rigid spatial extension (alkene spacer) |
| Comparator Or Baseline | 4-(Cyclopropylcarbamoyl)benzoic acid (truncated) |
| Quantified Difference | 2.5 Å spatial difference with restricted rotational degrees of freedom |
| Conditions | In silico conformational profiling and X-ray crystallographic vector analysis |
The specific alkene geometry is essential for designing inhibitors that require precise spatial reach without incurring the entropic penalties of flexible chains.
As a para-substituted cinnamic acid derivative, 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid exhibits excellent solid-state properties, typically presenting as a highly crystalline powder. This contrasts with crude mixtures or partially protected intermediates, which often manifest as oils or amorphous solids that are difficult to weigh, transfer, and purify at scale. The high crystallinity ensures batch-to-batch reproducibility and minimizes the carryover of residual solvents during bulk procurement and scale-up synthesis [1].
| Evidence Dimension | Solid-state processability |
| Target Compound Data | Highly crystalline solid |
| Comparator Or Baseline | Transiently protected or crude amidation intermediates |
| Quantified Difference | Elimination of amorphous handling issues; >98% purity achievable via simple recrystallization |
| Conditions | Bulk material handling and scale-up storage |
High crystallinity and thermal stability streamline industrial procurement by ensuring reliable shelf-life and precise stoichiometric control during manufacturing.
The rigid prop-2-enoic acid tail is an ideal precursor for converting into a hydroxamic acid, a classic zinc-binding group, while the cyclopropylamide acts as a metabolically stable surface recognition cap. Procuring this compound allows for a highly efficient, late-stage functionalization to generate potent epigenetic modulators [1].
This compound serves as a rigid, bi-functional linker module for targeted protein degraders. The carboxylic acid can be coupled to an E3 ligase ligand, while the cyclopropylamide portion provides a geometrically defined, metabolically stable vector to direct binding to the protein of interest, avoiding the entropic penalties of standard PEG linkers [1].
The para-substituted geometry and cyclopropylamide motif are frequently utilized to occupy the hinge region and adjacent hydrophobic pockets in various kinase targets. Using this pre-functionalized building block prevents yield losses associated with late-stage amidation, making it a high-value intermediate for oncology drug discovery [1].
Beyond pharmaceuticals, the alpha,beta-unsaturated carboxylic acid can undergo UV-mediated [2+2] cycloaddition or polymerization. This makes it a valuable monomer in the development of specialized photoresists or functionalized hydrogels where the cyclopropyl group provides unique hydrophobic tuning [1].